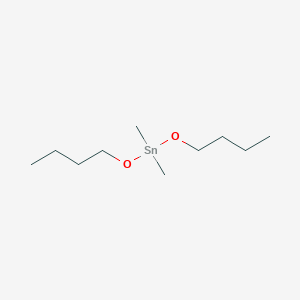
Dibutoxy(dimethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxy(dimethyl)stannane is an organotin compound characterized by the presence of tin bonded to hydrocarbons. Organotin compounds, including this compound, are known for their stability and versatility in various chemical reactions. These compounds have found applications in multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutoxy(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with butanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with butoxy groups. The reaction is usually conducted under an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Dibutoxy(dimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The butoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituents used.
Scientific Research Applications
Dibutoxy(dimethyl)stannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antibacterial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of dibutoxy(dimethyl)stannane involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can lead to the inhibition of specific enzymes or pathways, resulting in the desired biological or chemical effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting species .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Dimethyltin dichloride
- Dibutyltin oxide
Uniqueness
Dibutoxy(dimethyl)stannane is unique due to its specific combination of butoxy and dimethyl groups, which impart distinct chemical and physical properties. This uniqueness makes it suitable for applications where other organotin compounds may not be as effective.
Properties
CAS No. |
62720-38-1 |
|---|---|
Molecular Formula |
C10H24O2Sn |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
dibutoxy(dimethyl)stannane |
InChI |
InChI=1S/2C4H9O.2CH3.Sn/c2*1-2-3-4-5;;;/h2*2-4H2,1H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
LCZNSRFHIIHQMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Sn](C)(C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















